molecular formula C23H21F2N5O3 B2569396 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 1189864-08-1

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No. B2569396
CAS RN: 1189864-08-1
M. Wt: 453.45
InChI Key: HBJBZKMDSATXQF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolopyrimidine core, which is a type of heterocyclic aromatic organic compound. This core is substituted with various groups including a benzyl group, an ethyl group, a methyl group, and a difluorophenylacetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require careful planning to ensure the correct functional groups are added in the right order. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolopyrimidine core would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation of Pyrazolopyrimidines Derivatives

A study by Rahmouni et al. (2016) focused on synthesizing a novel series of pyrazolopyrimidines derivatives. These compounds were screened for their cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential in cancer therapy and inflammation treatment. The structure-activity relationship was also discussed in this research (Rahmouni et al., 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues

Taylor and Patel (1992) synthesized pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent LY231514. A key step in this synthesis was a palladium-catalyzed C-C coupling, demonstrating a methodology to create compounds with potential anticancer properties (Taylor & Patel, 1992).

Design and Synthesis of Anticancer Pyrimidine Derivatives

Al-Sanea et al. (2020) designed and synthesized various derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, testing them against 60 cancer cell lines. One compound showed significant cancer cell growth inhibition, illustrating the potential of these derivatives in cancer treatment (Al-Sanea et al., 2020).

Synthesis and Insecticidal Assessment of Heterocycles

Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles. These compounds were evaluated as insecticidal agents, offering insights into potential agricultural applications (Fadda et al., 2017).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

Deohate and Palaspagar (2020) reported the synthesis of pyrimidine linked pyrazole heterocyclics, examining their insecticidal and antibacterial potential. This research contributes to understanding the biological activities of such compounds (Deohate & Palaspagar, 2020).

Synthesis of Substituted Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines

Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines, showing high affinity for peripheral benzodiazepine receptors. This study is significant for the development of neurodegenerative disorder imaging agents (Fookes et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential use as a pharmaceutical compound, given its complex structure and the presence of multiple functional groups .

properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N5O3/c1-3-30-21-20(14(2)27-30)28(13-19(31)26-16-9-10-17(24)18(25)11-16)23(33)29(22(21)32)12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJBZKMDSATXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,4-difluorophenyl)acetamide

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